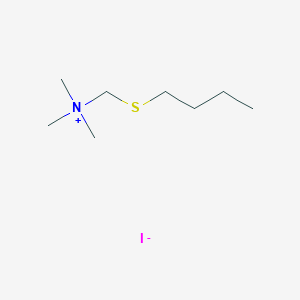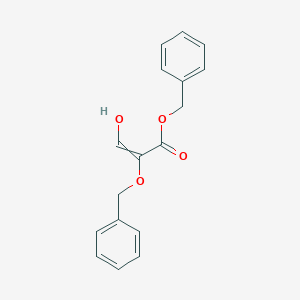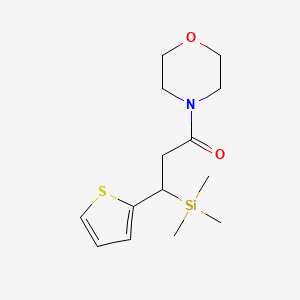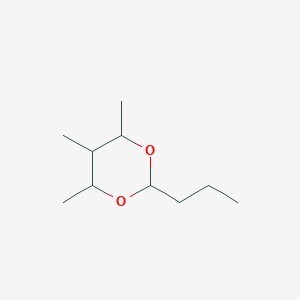
(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a butylsulfanyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide typically involves the reaction of trimethylamine with butylsulfanyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)3N+C4H9SCl→(CH3)3N+C4H9S−+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the compound.
Substitution: Different quaternary ammonium salts with varying anions.
Scientific Research Applications
(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Methylsulfanyl)-N,N,N-trimethylmethanaminium iodide
- (Ethylsulfanyl)-N,N,N-trimethylmethanaminium iodide
- (Propylsulfanyl)-N,N,N-trimethylmethanaminium iodide
Uniqueness
(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62142-31-8 |
|---|---|
Molecular Formula |
C8H20INS |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
butylsulfanylmethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C8H20NS.HI/c1-5-6-7-10-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QEHPNAQMQRAXOV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCSC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)












